3-(2-Aminoethyl)-1,3-oxazinan-2-one
Overview
Description
The compound “3-(2-Aminoethyl)-1,3-oxazinan-2-one” appears to contain an oxazinan ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and an aminoethyl group, which is a two-carbon chain with an amine functional group at the end .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of the oxazinan ring and the aminoethyl group. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxazinan ring and the aminoethyl group. The amino group could potentially participate in various reactions such as condensation with carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of the polar amino group and the potentially polar oxazinan ring .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
3-(2-Aminoethyl)-1,3-oxazinan-2-one and its derivatives are primarily used in the synthesis of pharmaceutical compounds. A study by Ella-Menye et al. (2005) demonstrates the synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives, highlighting their utility in pharmaceutical synthesis (Jean-Rene Ella-Menye, Vibha Sharma, & Guijun Wang, 2005).
Facilitating Chemical Reactions
Trifunović et al. (2010) developed an efficient and simple synthesis of N-substituted 1,3-oxazinan-2-ones, showcasing the use of these compounds in facilitating various chemical reactions (S. Trifunović et al., 2010).
High Yielding Synthesis Approaches
Aricò et al. (2016) report a high yielding synthesis of 1,3-oxazinan-2-ones, starting from 3-amino-1-propanols, indicating a facile approach to synthesizing these compounds in high yields (F. Aricò et al., 2016).
Synthesis of Biological Active Compounds
Borah and Phukan (2013) synthesized 1,3-oxazinan-2-one analogues, which are significant for their biological activities, demonstrating the relevance of these compounds in producing biologically active molecules (A. Borah & P. Phukan, 2013).
Production of β-Amino Acid Derivatives
Sleebs et al. (2013) utilized 1,3-oxazinan-6-ones in the diastereoselective synthesis of cyclic β2,3-amino acids, demonstrating their use in producing a diverse array of β-amino acid derivatives (B. Sleebs et al., 2013).
Precursors for N-Alkyl-β-Amino Acids
Hughes and Sleebs (2008) found 1,3-oxazinan-6-ones to be useful precursors for the synthesis of N-methyl α- and β-amino acids, highlighting their role as valuable synthetic intermediates (A. Hughes & B. Sleebs, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-aminoethyl)-1,3-oxazinan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-2-4-8-3-1-5-10-6(8)9/h1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQJIMMAQDHBRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)OC1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650888 | |
Record name | 3-(2-Aminoethyl)-1,3-oxazinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-1,3-oxazinan-2-one | |
CAS RN |
936940-07-7 | |
Record name | 3-(2-Aminoethyl)-1,3-oxazinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.